3-Phenoxyisobenzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenoxyisobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofurans It is characterized by the presence of a phenoxy group attached to the isobenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenoxyisobenzofuran-1(3H)-one typically involves the reaction of isobenzofuran with phenol under specific conditions. One common method includes the use of a catalyst, such as a Lewis acid, to facilitate the reaction. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Phenoxyisobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenoxy group or the isobenzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenoxyisobenzofuran derivatives.
Scientific Research Applications
3-Phenoxyisobenzofuran-1(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Phenoxyisobenzofuran-1(3H)-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenoxyisobenzofuran-1(3H)-one
- 4-Phenoxyisobenzofuran-1(3H)-one
- 3-Methoxyisobenzofuran-1(3H)-one
Uniqueness
3-Phenoxyisobenzofuran-1(3H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
61133-42-4 |
---|---|
Molecular Formula |
C14H10O3 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
3-phenoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C14H10O3/c15-13-11-8-4-5-9-12(11)14(17-13)16-10-6-2-1-3-7-10/h1-9,14H |
InChI Key |
BGOZIOZETMDSAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.